4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl
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Overview
Description
4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl ethers This compound is characterized by the presence of a biphenyl core with a methoxyphenyl group attached via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form the carbon-carbon bond between the biphenyl and methoxyphenyl groups . The reaction conditions are generally mild and can be carried out in aqueous media, making it an environmentally friendly approach .
Industrial Production Methods
In an industrial setting, the production of 4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The biphenyl core can be reduced under specific conditions to form a cyclohexyl derivative.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group directs the substitution to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of 4-[(3-Hydroxyphenyl)methoxy]-1,1’-biphenyl.
Reduction: Formation of 4-[(3-Methoxyphenyl)methoxy]cyclohexane.
Substitution: Formation of various substituted biphenyl ethers depending on the reagent used.
Scientific Research Applications
4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, which may influence the compound’s binding affinity to proteins and enzymes. The biphenyl core provides a rigid framework that can enhance the compound’s stability and specificity in binding to its targets .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Used in similar coupling reactions and has comparable structural features.
4-Methoxyphenol: Shares the methoxy group but differs in its overall structure and reactivity.
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Another compound with a methoxyphenyl group, used in different applications.
Uniqueness
4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl is unique due to its specific ether linkage and biphenyl core, which confer distinct chemical and physical properties
Properties
CAS No. |
143522-23-0 |
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Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-methoxy-3-[(4-phenylphenoxy)methyl]benzene |
InChI |
InChI=1S/C20H18O2/c1-21-20-9-5-6-16(14-20)15-22-19-12-10-18(11-13-19)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
InChI Key |
CUXLJOMJYVNSAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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